molecular formula C16H11Cl2N3O B12493124 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea

1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea

Cat. No.: B12493124
M. Wt: 332.2 g/mol
InChI Key: SCHUDABWTRSXOG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea is a chemical compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea typically involves the reaction of 3,4-dichloroaniline with quinoline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3-quinolin-4-ylurea: Similar structure but with a different position of the quinoline ring.

    1-(3,4-Dichlorophenyl)-3-quinolin-2-ylurea: Another positional isomer with distinct chemical properties.

    1-(3,4-Dichlorophenyl)-3-quinolin-8-ylurea: Differing in the position of the quinoline ring, affecting its reactivity and applications.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-quinolin-6-ylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-quinolin-6-ylurea

InChI

InChI=1S/C16H11Cl2N3O/c17-13-5-3-12(9-14(13)18)21-16(22)20-11-4-6-15-10(8-11)2-1-7-19-15/h1-9H,(H2,20,21,22)

InChI Key

SCHUDABWTRSXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=C1

Origin of Product

United States

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